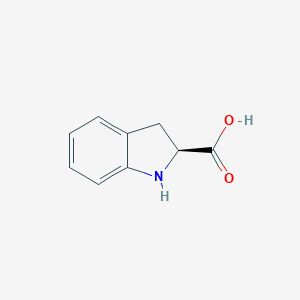

(S)-(-)-Indoline-2-carboxylic acid

Vue d'ensemble

Description

(S)-(-)-Indoline-2-carboxylic acid (CAS 79815-20-6) is a chiral bicyclic amino acid featuring a fused indoline ring system. With the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol, it serves as a critical intermediate in synthesizing pharmaceuticals such as perindopril, a third-generation angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . Its significance stems from its role as a proline mimetic, enabling unique conformational properties in peptide-based drugs. Unlike proline, derivatives of (S)-indoline-2-carboxylic acid exhibit a preference for the cis isomer in polar solvents, which enhances structural diversity in drug design .

Industrial production methods include chemical resolution of racemic mixtures using (R)-α-methylbenzylamine, asymmetric synthesis via radical cyclization, and biocatalytic hydrolysis of ethyl esters using whole-cell catalysts like Bacillus aryabhattai . Biocatalytic approaches are increasingly favored due to mild reaction conditions (pH 7, 35°C), reduced environmental impact, and high enantiomeric purity (up to 96% e.e.p) .

Méthodes De Préparation

Chiral Resolution and Recycling Method (U.S. Patent US7196204B2)

Racemic Starting Material and Diastereomeric Salt Formation

The U.S. patent outlines a resolution-based process starting from racemic indoline-2-carboxylic acid (Formula III). The racemate is reacted with a chiral amine, typically (R)-α-methylbenzylamine, to form diastereomeric salts (Formula IVa and IVb) . The (2S)-enantiomer selectively crystallizes as the (R)-α-methylbenzylamine salt (Formula IVa), which is filtered and isolated with >99.5% enantiomeric purity . The residual filtrate contains a mixture enriched in the (2R)-enantiomer (Formula IVb), which undergoes recycling (Figure 1).

Key Reaction Conditions :

-

Solvent: Water or isopropanol

-

Acidification: HCl to pH 3.4

-

Yield of Initial (2S)-Isomer: ~1.80 kg (98% chemical purity)

Recycling of (2R)-Isomer via Alkaline Racemization

The (2R)-enriched mixture is subjected to racemization using 8.65 N sodium hydroxide at 170°C under 7 bar pressure . This step regenerates racemic indoline-2-carboxylic acid (Formula III), which re-enters the resolution cycle. After 2–6 cycles, the cumulative yield of (S)-(-)-indoline-2-carboxylic acid reaches 52.8% .

Advantages :

-

Sustainability : The closed-loop recycling minimizes waste.

-

Scalability : Suitable for industrial production due to high enantiomeric purity (>99.5%) .

Process Optimization and Yield Enhancement

The patent demonstrates that yield correlates with cycle repetitions:

| Cycles Completed | Total Yield (%) |

|---|---|

| 1 | 26.4 |

| 3 | 52.8 |

| 6 | 70.0 (Theoretical) |

Racemization efficiency depends on maintaining alkaline conditions (pH >12) and temperatures between 140–200°C .

Multi-Step Synthesis from Indole-2-Carboxylic Acid (Chinese Patent CN102060745A)

Acylation and Hydrogenation Steps

The Chinese method begins with indole-2-carboxylic acid (I), which undergoes acylation using acetic anhydride and triethylamine in acetone at 0°C . The resulting N-acetylindole-2-carboxylic acid (II) is hydrogenated over 5% palladium-on-carbon catalyst under 1.0 MPa H₂ pressure at 45–55°C . This step reduces the indole ring to indoline, yielding intermediate (III).

Reaction Parameters :

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Operational Conditions and Scalability

The U.S. method’s high-pressure racemization (7 bar) necessitates specialized equipment but achieves superior yield and purity . In contrast, the Chinese method uses milder conditions but suffers from lower efficiency .

Environmental and Economic Implications

-

U.S. Method : Higher initial cost due to recycling infrastructure but reduced long-term waste.

-

Chinese Method : Lower capital investment but higher raw material consumption.

Analyse Des Réactions Chimiques

Chiral Resolution via Diastereomeric Salt Formation

The compound is synthesized through resolution of racemic indoline-2-carboxylic acid using chiral amines like (R)-α-methylbenzylamine. The process involves:

- Formation of diastereomeric salts (e.g., (2S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine salt)

- Recrystallization from isopropanol to isolate the (S)-enantiomer

- Acid hydrolysis (HCl) to yield the free (S)-acid

| Step | Conditions | Yield | Purity (e.e.) | Source |

|---|---|---|---|---|

| Salt Formation | Chiral amine, 20–25°C, pH 3.4 | 52.8% | >99.5% | |

| Recrystallization | Isopropanol, 2 h stirring | 98% (chem.) | – |

Racemization Under Basic Conditions

The (R)-enantiomer undergoes racemization in NaOH (8.65N) at 170°C under 7 bar pressure, enabling recycling of undesired stereoisomers:

Enantioselective Hydrolysis

Bacterial enzymes (e.g., Bacillus aryabhattai C26-1) selectively hydrolyze (S)-ethyl indoline-2-carboxylate to (S)-indoline-2-carboxylic acid:

| Parameter | Optimal Value | Result | Source |

|---|---|---|---|

| pH | 7.0 | e.e.p = 78% | |

| Temperature | 35°C | Conversion = 49% | |

| Substrate Conc. | 30 g/L (batch feed) | Yield = 45% |

Mechanism : Enzymatic hydrolysis proceeds via a serine hydrolase mechanism, with the enzyme’s active site discriminating against the (R)-ester .

Amide Bond Isomerization

In polar solvents (e.g., DMSO, H<sub>2</sub>O), the compound stabilizes cis-amide conformers due to:

- n→π * interactions between carbonyl groups

- Steric hindrance relief in the bicyclic structure

| Solvent | % cis-Amide | ΔG (kcal/mol) | Source |

|---|---|---|---|

| CHCl<sub>3</sub> | 62% | -0.8 | |

| DMSO | 89% | -2.1 |

Implication : This preference impacts peptide synthesis, favoring polyproline-like helical structures .

Peptide Bond Formation

(S)-Indoline-2-carboxylic acid participates in solid-phase peptide synthesis but faces challenges:

- Low Reactivity : Steric hindrance from the bicyclic structure reduces coupling efficiency.

- Diketopiperazine (DKP) Formation : Intramolecular cyclization dominates in polar solvents (e.g., DMF):

Mitigation Strategies :

Derivatization for Bioactive Compounds

(S)-Indoline-2-carboxylic acid derivatives show promise as HIV-1 integrase inhibitors:

| Derivative | IC<sub>50</sub> (Integrase Inhibition) | Key Modification | Source |

|---|---|---|---|

| 17a | 3.11 μM | C6-fluorobenzene | |

| 20a | 0.13 μM | C3-branched alkyl |

Binding Mode : The indole core chelates Mg<sup>2+</sup> ions in the integrase active site, while halogenated aryl groups enhance π-stacking with viral DNA .

Stability and Degradation

Applications De Recherche Scientifique

Antiviral Activity Against HIV-1 Integrase

One of the most notable applications of (S)-(-)-Indoline-2-carboxylic acid is its role as a scaffold for developing integrase inhibitors targeting HIV-1. Research indicates that derivatives of indole-2-carboxylic acid, which include this compound, effectively inhibit the strand transfer activity of HIV-1 integrase.

- Case Study : A study synthesized several derivatives based on this compound, demonstrating that compound 20a exhibited an IC50 value of 0.13 μM , significantly improving integrase inhibition compared to other compounds tested . The binding analysis revealed that the indole core chelated two Mg²⁺ ions within the active site of integrase, enhancing its inhibitory effect.

| Compound | IC50 Value (μM) | Binding Interaction |

|---|---|---|

| 3 | 12.41 | π–π stacking with dC20 |

| 4 | 18.52 | π–π stacking with dA21 |

| 20a | 0.13 | Chelation with Mg²⁺ ions |

Angiotensin Converting Enzyme Inhibitors

This compound is also utilized in synthesizing pharmacologically active compounds that act as angiotensin-converting enzyme inhibitors. These compounds are essential for managing hypertension and related cardiovascular conditions.

- Case Study : The synthesis of N-(3-mercapto-2-alkyl-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acids has been reported, showcasing their efficacy as antihypertensive agents . The structure–activity relationship studies highlighted the importance of substituents on the indoline structure for enhancing biological activity.

Catalysis

This compound serves as a chiral ligand in asymmetric catalysis, particularly in reactions involving metal complexes.

Chiral Coordination Polymers

Recent research has demonstrated that this compound can form homochiral coordination polymers with transition metals, which are useful in enantioselective reactions.

- Case Study : A study reported the synthesis of a homochiral cationic polymer using nickel nitrate and this compound, which exhibited high selectivity in the chiral sorption of alcohols . This application underscores the compound's utility in developing advanced materials for asymmetric synthesis.

Material Science

The compound's unique structural properties allow it to be incorporated into various materials for enhanced performance.

Polymer Composites

This compound has been explored as a component in polymer composites to improve mechanical and thermal properties.

Mécanisme D'action

The mechanism of action of (S)-(-)-Indoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, the indoline ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-substrate complex.

Comparaison Avec Des Composés Similaires

Structural and Conformational Comparison

Proline and Its Derivatives

- Structural Similarities: Both (S)-indoline-2-carboxylic acid and proline are cyclic amino acids with constrained conformations.

- Key Differences: Isomer Preference: Proline derivatives favor the trans amide bond in polar solvents, whereas methyl (S)-1-acetylindoline-2-carboxylate adopts the cis conformation under similar conditions, enabling novel secondary structures . Nucleophilicity: (S)-Indoline-2-carboxylic acid exhibits a smaller LUMO–HOMO gap (0.19 eV less than aminal analogues), enhancing its nucleophilicity compared to proline . Reactivity: Benzylation of indoline-2-carboxylic acid under basic conditions fails, unlike proline derivatives, due to steric hindrance from the fused indoline ring .

Indole-2-Carboxylic Acid

- Structural Differences : Indole-2-carboxylic acid lacks the saturated indoline ring, making it planar and aromatic.

- Applications : While (S)-indoline-2-carboxylic acid is a pharmaceutical intermediate, indole-2-carboxylic acid is used in catalytic additions (e.g., to 1-hexyne) and as a precursor for indole-based dyes .

- Synthesis : Indole-2-carboxylic acid is synthesized via Reissert reactions or direct carboxylation, whereas (S)-indoline-2-carboxylic acid requires enantioselective reduction or resolution .

Environmental and Economic Considerations

- Biocatalytic vs. Chemical Synthesis :

- Cost Efficiency : Enzymatic resolution (e.g., Savinase) achieves 99% e.e.p but incurs high enzyme costs, whereas whole-cell systems lower production expenses .

Activité Biologique

(S)-(-)-Indoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to HIV-1 integrase inhibition. This article reviews various studies and findings regarding the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Indoline-2-carboxylic acid is a chiral compound derived from indole, which is known for its diverse biological activities. The (S)-(-) configuration enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by inhibiting HIV-1 integrase, an enzyme crucial for the viral replication cycle. Integrase strand transfer inhibitors (INSTIs) are vital in antiretroviral therapy as they prevent the integration of viral DNA into the host genome.

Key Findings from Recent Studies

- Integrase Inhibition : Research indicates that this compound and its derivatives can effectively inhibit HIV-1 integrase. One study reported that compound 3, a derivative of indole-2-carboxylic acid, exhibited an IC50 value of 0.13 μM, indicating potent inhibitory activity against integrase .

- Binding Interactions : The binding mode analysis revealed that the indole core and the carboxyl group chelate two magnesium ions within the active site of integrase. This chelation is critical for the inhibition mechanism, as it stabilizes the binding of the inhibitor to the enzyme .

- Structural Optimizations : Various derivatives have been synthesized to enhance biological activity. For example, modifications at the C3 position of the indole core significantly improved interaction with integrase's hydrophobic cavity, leading to enhanced inhibitory effects .

Data Table: Biological Activity of Indole-2-carboxylic Acid Derivatives

| Compound | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| 3 | 0.13 | Integrase strand transfer inhibition | Highest potency among derivatives |

| 4 | 12.41 | Integrase inhibition | Moderate activity |

| 17a | 3.11 | Integrase inhibition | Notable π–π stacking with viral DNA |

| 20a | <0.13 | Enhanced integrase inhibition | Structural optimization led to potency |

Case Study 1: Development of Novel Integrase Inhibitors

In a recent study, researchers designed a series of indole-2-carboxylic acid derivatives aimed at improving integrase inhibition. Through virtual screening and structural optimization, they identified several compounds with significantly reduced IC50 values compared to the parent compound . The study highlighted the importance of structural modifications in enhancing antiviral activity.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various indole derivatives to understand how different substituents affect biological activity. This analysis revealed that substitutions at specific positions on the indole ring could dramatically alter the potency and selectivity of these compounds as integrase inhibitors . For instance, introducing halogenated groups at strategic positions improved binding interactions with viral DNA.

Q & A

Q. What are the common synthetic routes for (S)-(-)-Indoline-2-carboxylic acid, and how do their methodologies differ?

Basic

The synthesis of this compound typically involves:

- Chiral Pool Synthesis : Starting from L-phenylalanine, a nitro-amination reaction followed by intramolecular cyclization under high-temperature aqueous conditions (180°C, 6h) yields 6-nitro-(S)-indoline-2-carboxylic acid (44.5% yield, >99% ee) .

- Curtius Rearrangement : Acyl azide intermediates derived from L-pipecolic acid or (S)-indoline-2-carboxylic acid precursors undergo Curtius rearrangement, trapping isocyanates with PhMgBr to form chiral derivatives. Notably, (S)-indoline-2-carboxylic acid retains stereochemistry under these conditions .

- Biocatalytic Resolution : Bacillus aryabhattai enantioselectively hydrolyzes (R,S)-ethyl indoline-2-carboxylate in water, producing (S)-indoline-2-carboxylic acid with high enantiopurity under mild conditions .

Methodological Comparison Table

Q. How is enantiomeric purity determined experimentally, and what analytical techniques are critical?

Basic

Enantiomeric excess (ee) is quantified using HPLC with chiral stationary phases (e.g., Chiralpak AD-H column). For example, HPLC analysis of (S)-indoline-2-carboxylic acid derivatives under methanol mobile phases (0.40 concentration) confirmed >99% ee retention . Polarimetry ([α]D values) and circular dichroism (CD) spectroscopy are supplementary techniques for chiral validation.

Q. What computational strategies elucidate reaction mechanisms and stereochemical outcomes?

Advanced

Density Functional Theory (DFT) studies reveal:

- Intramolecular Cyclization : Favored over side reactions due to lower energy barriers (ΔG‡ ~15–20 kcal/mol). The reaction from L-phenylalanine proceeds via a nitro-amination pathway, with DFT confirming exothermicity (-12.3 kcal/mol) .

- LUMO-HOMO Gaps : (S)-Indoline-2-carboxylic acid exhibits a 0.19 eV smaller gap than aminal analogues, explaining its higher nucleophilicity in peptide coupling reactions .

Q. How can racemization be minimized during synthesis?

Advanced

- Low-Temperature Curtius Rearrangement : Avoiding elevated temperatures preserves stereochemistry during isocyanate trapping .

- Chiral Auxiliaries : Using L-proline derivatives or immobilized enzymes (e.g., Savinase) stabilizes the chiral center during hydrolysis .

- Solvent Selection : Aqueous or polar aprotic solvents (DMF) reduce racemization risks compared to protic media .

Q. What are the trade-offs between biocatalytic and chemical synthesis methods?

Advanced

- Biocatalysis : Offers high enantioselectivity (>99% ee) and mild conditions (aqueous, 25–37°C) but requires strain optimization and longer reaction times (5–24h) .

- Chemical Synthesis : Higher yields (up to 90.5%) are achievable via Curtius rearrangement or nitro-reduction but involve corrosive reagents (H2SO4, TBCA) and high-pressure equipment .

- Environmental Impact : Biocatalysis reduces heavy metal waste, aligning with green chemistry principles .

Q. How is this compound applied in peptide synthesis?

Advanced

The compound serves as a rigid, chiral scaffold in peptidomimetics:

- Conformational Restriction : Its indoline backbone restricts peptide bond rotation, enhancing target binding in kinase inhibitors (e.g., focal adhesion kinase probes) .

- Coupling Efficiency : Activated esters (e.g., pentafluorophenyl) of (S)-indoline-2-carboxylic acid improve coupling yields in solid-phase peptide synthesis (SPPS) .

Q. What challenges arise in scaling enantioselective synthesis?

Advanced

- Catalyst Recycling : Biocatalytic processes require immobilized enzymes or whole-cell reuse to reduce costs .

- Byproduct Management : Chemical routes generate nitro intermediates and halogenated waste, necessitating advanced purification (e.g., column chromatography) .

- Pressure Sensitivity : High-pressure cyclization steps (e.g., 10–15 bar) demand specialized reactors for large-scale production .

Q. How do electronic properties influence reactivity in medicinal chemistry applications?

Advanced

- Nucleophilicity : The smaller LUMO-HOMO gap (0.19 eV) of (S)-indoline-2-carboxylic acid enhances its reactivity in Michael additions compared to aminal derivatives .

- Solubility : Computational solvation models (SMD) predict aqueous solubility (logP ~1.2), critical for bioavailability in drug candidates .

Propriétés

IUPAC Name |

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNRGSOJZINA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036449 | |

| Record name | (S)-(-)-Indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79815-20-6 | |

| Record name | (S)-Indoline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79815-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline-2-carboxylic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079815206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE-2-CARBOXYLIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XK524B7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.